Cas no 1203333-66-7 (1-phenyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1H-1,3-benzodiazole-5-carboxamide)

1-Phenyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound featuring a benzodiazole core linked to a phenyl-substituted oxadiazole moiety via a carboxamide bridge. This structure confers potential utility in medicinal chemistry and materials science due to its rigid, conjugated framework, which may enhance binding affinity in biological targets or optoelectronic properties in functional materials. The presence of multiple aromatic systems and nitrogen-rich heterocycles suggests possible applications as a kinase inhibitor or fluorescent probe. Its synthetic versatility allows for further derivatization, enabling fine-tuning of physicochemical properties for specific research or industrial applications. The compound's stability under physiological conditions makes it a candidate for pharmaceutical development.
1-phenyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1H-1,3-benzodiazole-5-carboxamide structure
1203333-66-7 structure
Product Name:1-phenyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1H-1,3-benzodiazole-5-carboxamide
CAS No:1203333-66-7
MF:C23H17N5O2
MW:395.413384199142
CID:6472475
Update Time:2025-05-20

1-phenyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1H-1,3-benzodiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-phenyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1H-1,3-benzodiazole-5-carboxamide
    • 1-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzimidazole-5-carboxamide
    • Inchi: 1S/C23H17N5O2/c29-23(24-14-21-26-22(27-30-21)16-7-3-1-4-8-16)17-11-12-20-19(13-17)25-15-28(20)18-9-5-2-6-10-18/h1-13,15H,14H2,(H,24,29)
    • InChI Key: VUMCCOJPVNMXRD-UHFFFAOYSA-N
    • SMILES: C1N(C2=CC=CC=C2)C2=CC=C(C(NCC3ON=C(C4=CC=CC=C4)N=3)=O)C=C2N=1

1-phenyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1H-1,3-benzodiazole-5-carboxamide Pricemore >>

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Additional information on 1-phenyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1H-1,3-benzodiazole-5-carboxamide

Compound CAS No. 1203333-66-7: 1-phenyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1H-1,3-benzodiazole-5-carboxamide

The compound with CAS No. 1203333-66-7, named 1-phenyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1H-1,3-benzodiazole-5-carboxamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzodiazole core and an oxadiazole moiety, both of which are known for their unique electronic properties and reactivity.

Recent studies have highlighted the importance of such heterocyclic compounds in drug design and material science. The benzodiazole ring system is particularly noted for its ability to act as a versatile scaffold in medicinal chemistry due to its aromaticity and conjugation properties. Similarly, the oxadiazole group has been shown to enhance the stability and bioavailability of molecules when incorporated into their structures.

One of the most promising applications of this compound lies in its potential as a bioactive agent. Researchers have reported that analogs of this compound exhibit significant activity against various enzymes and receptors, making them valuable candidates for drug development. For instance, studies have demonstrated that this compound can modulate the activity of kinases, which are critical targets in the treatment of cancer and inflammatory diseases.

In addition to its pharmacological applications, this compound has also been explored for its role in optoelectronic materials. The combination of the benzodiazole and oxadiazole groups creates a molecule with unique electronic properties that could be harnessed in organic light-emitting diodes (OLEDs) and other advanced electronic devices.

The synthesis of this compound involves a series of carefully optimized steps to ensure high yield and purity. Key steps include the formation of the benzodiazole core through condensation reactions and the subsequent coupling with the oxadiazole moiety via amide bond formation. Recent advancements in catalytic methods have further streamlined these processes, making large-scale production more feasible.

From a structural perspective, the compound's long-range conjugation allows for efficient electron delocalization, which is crucial for its electronic properties. This feature also contributes to its stability under various environmental conditions, making it suitable for applications in both biological systems and industrial settings.

Moreover, computational studies have provided deeper insights into the molecular interactions of this compound with biological targets. Advanced molecular modeling techniques have revealed that the compound's three-dimensional conformation plays a critical role in its binding affinity to specific proteins. These findings have guided further optimization efforts aimed at enhancing its therapeutic potential.

In conclusion, CAS No. 1203333-66-7 represents a cutting-edge molecule with multifaceted applications across chemistry and pharmacology. Its unique structure and functional groups make it a valuable asset in both academic research and industrial development.

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